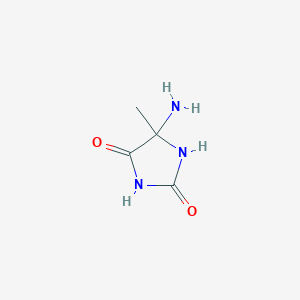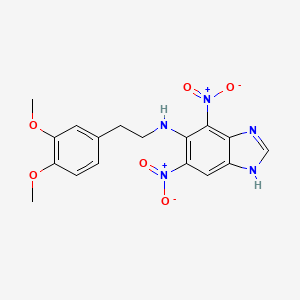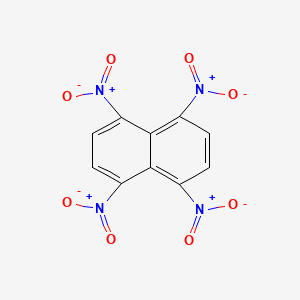![molecular formula C12H12N2O5 B14016421 (E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate CAS No. 22802-00-2](/img/structure/B14016421.png)
(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethanone group, an acetyloxy group, and a diazo group attached to a dimethoxyphenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- typically involves multiple steps, starting from readily available precursorsThe final step involves the diazotization of the resulting compound using a diazo transfer reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds .
Scientific Research Applications
ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHANONE,1-[4-(ACETYLOXY)-3,5-DIMETHOXYPHENYL]-2-DIAZO- involves its interaction with specific molecular targets and pathways. The diazo group can participate in cycloaddition reactions, forming stable adducts with various substrates. Additionally, the compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
ETHANONE,1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-: This compound lacks the acetyloxy group but shares the dimethoxyphenyl and ethanone groups.
4-ACETOXY-3-METHOXYACETOPHENONE: This compound has a similar structure but with a methoxy group instead of a dimethoxy group.
Uniqueness
The combination of acetyloxy and dimethoxy groups further enhances its chemical versatility and potential for diverse applications .
Properties
CAS No. |
22802-00-2 |
|---|---|
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
[4-(2-diazoacetyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C12H12N2O5/c1-7(15)19-12-10(17-2)4-8(5-11(12)18-3)9(16)6-14-13/h4-6H,1-3H3 |
InChI Key |
PFFHXBILYQGWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)C=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


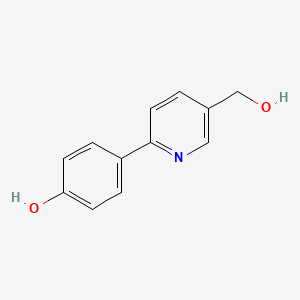
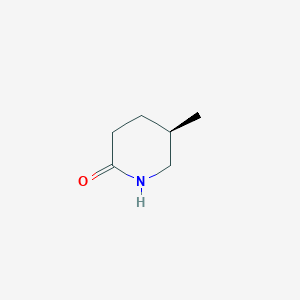
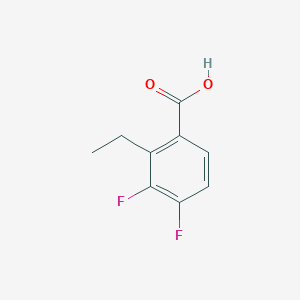
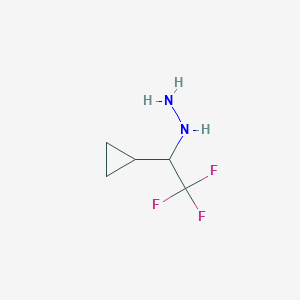
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

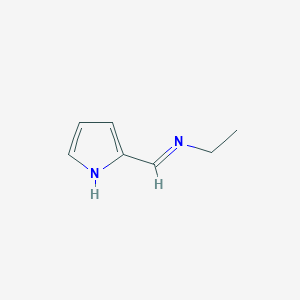
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)

